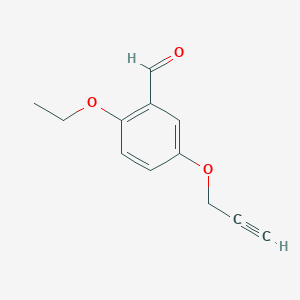

2-Ethoxy-5-(prop-2-yn-1-yloxy)benzaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

403507-41-5 |

|---|---|

Molecular Formula |

C12H12O3 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

2-ethoxy-5-prop-2-ynoxybenzaldehyde |

InChI |

InChI=1S/C12H12O3/c1-3-7-15-11-5-6-12(14-4-2)10(8-11)9-13/h1,5-6,8-9H,4,7H2,2H3 |

InChI Key |

WHMCPWWKZKKUPM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)OCC#C)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethoxy 5 Prop 2 Yn 1 Yloxy Benzaldehyde

Strategic Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 2-ethoxy-5-(prop-2-yn-1-yloxy)benzaldehyde reveals several potential disconnection points. The primary disconnections are at the ether linkages and the formyl group. This suggests that the synthesis can be approached by either constructing the substituted benzene (B151609) ring first, followed by the introduction of the functional groups, or by modifying a pre-functionalized aromatic precursor.

A logical retrosynthetic pathway begins with the disconnection of the propargyl and ethoxy groups, leading back to a dihydroxybenzaldehyde intermediate, specifically 2,5-dihydroxybenzaldehyde. This intermediate is a key building block. Further disconnection of the formyl group from the dihydroxybenzene precursor simplifies the starting material to hydroquinone.

An alternative strategy involves the sequential introduction of the functional groups onto a simpler aromatic core. This could start with a brominated phenol (B47542) derivative, where the bromine atom serves as a handle for the eventual introduction of the formyl group via lithiation and subsequent reaction with a formylating agent.

Exploration of Diverse Synthetic Pathways and Protocols

The synthesis of this compound can be achieved through several distinct pathways, primarily involving etherification and formylation reactions.

The Williamson ether synthesis is a classical and widely employed method for the formation of the ether linkages in the target molecule. This reaction involves the O-alkylation of a phenoxide ion with an appropriate alkyl halide.

A common precursor for the synthesis is 2-ethoxy-5-hydroxybenzaldehyde. The alkylation of this intermediate with propargyl bromide in the presence of a base such as potassium carbonate can yield this compound. umich.edu The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF).

The order of introduction of the ethoxy and propargyl groups can be varied. For instance, starting from 2,5-dihydroxybenzaldehyde, selective mono-ethylation followed by propargylation, or vice versa, can be employed. Achieving selectivity in the O-alkylation of dihydric phenols can be challenging due to the competing C-alkylation pathway. researchgate.net The choice of base, solvent, and reaction temperature plays a crucial role in directing the reaction towards the desired O-alkylated product. researchgate.netmdpi.com

| Precursor | Alkylating Agent | Base | Solvent | Product | Yield |

| 2-ethoxy-5-hydroxybenzaldehyde | 3-bromoprop-1-yne | K₂CO₃ | Acetone | This compound | 75% |

| 4-hydroxybenzaldehyde | 3-bromoprop-1-yne | K₂CO₃ | 1-methylpyrrolidin-2-one | 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209) | 60% nih.gov |

The introduction of the aldehyde (formyl) group onto the aromatic ring is a critical step in the synthesis. Several formylation methods are available, each with its own advantages and limitations.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. nih.gov This reaction employs a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride, to introduce the formyl group. Starting with 1-ethoxy-4-(prop-2-yn-1-yloxy)benzene, the Vilsmeier-Haack reaction would be expected to introduce the aldehyde group ortho to the ethoxy group due to its activating and ortho-directing nature.

Another approach is the ortho-lithiation of an appropriately substituted aromatic ether, followed by quenching with an electrophilic formylating agent like DMF. For example, treatment of 2-ethoxy-5-bromobenzaldehyde with n-butyllithium (n-BuLi) can lead to the formation of an aryllithium species, which upon reaction with a suitable formylating agent, can be converted to the desired aldehyde. A one-pot reaction involving n-BuLi, morpholine, and nitrobenzene (B124822) has been reported for the preparation of hydroxybenzaldehydes from bromobenzaldehydes. umich.edu

The Duff reaction and the Reimer-Tiemann reaction are classic methods for the formylation of phenols, but they may be less suitable for substrates with multiple alkoxy groups due to potential side reactions and lower regioselectivity. nih.gov

| Formylation Method | Substrate | Reagents | Key Features |

| Vilsmeier-Haack Reaction | Electron-rich aromatic rings | DMF, POCl₃ | Good for activated rings. nih.gov |

| Ortho-lithiation | Aryl ethers/halides | n-BuLi, Formylating agent (e.g., DMF) | High regioselectivity. |

| Duff Reaction | Phenols | Hexamethylenetetramine, acid | Ortho-formylation of phenols. nih.gov |

| Reimer-Tiemann Reaction | Phenols | Chloroform, base | Ortho-formylation of phenols. |

Optimization of Reaction Conditions and Yield Enhancement Protocols

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, base, temperature, and reaction time.

In the Williamson ether synthesis, the use of phase-transfer catalysts can enhance the reaction rate and yield by facilitating the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkyl halide is present. The choice of base is also critical; stronger bases like sodium hydride can lead to higher yields but require anhydrous conditions, while weaker bases like potassium carbonate are often sufficient and easier to handle. researchgate.netmdpi.com

For formylation reactions, the stoichiometry of the reagents and the reaction temperature must be carefully controlled to avoid side reactions such as over-formylation or decomposition of the starting material. In the Vilsmeier-Haack reaction, for example, the ratio of the Vilsmeier reagent to the aromatic substrate can influence the outcome of the reaction.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The application of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields for both etherification and formylation steps.

Novel Synthetic Approaches and Catalyst-Mediated Formations

Recent advances in catalysis offer new and efficient routes for the synthesis of aromatic aldehydes. Transition metal-catalyzed formylation reactions are a promising alternative to traditional methods. For instance, palladium-catalyzed formylation of aryl halides or triflates using carbon monoxide or a CO surrogate like formic acid has been developed. acs.org This approach offers a direct way to introduce the formyl group onto a pre-functionalized aromatic ring.

Another innovative approach is the C-H activation/formylation of aromatic compounds. This strategy avoids the need for pre-functionalized starting materials like aryl halides, making it a more atom-economical process. While still an area of active research, catalyst systems based on rhodium, iridium, and other transition metals have shown promise in mediating the direct formylation of C-H bonds.

The use of novel formylating agents is also being explored. Dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride has been shown to be an effective reagent for the formylation of electron-rich aromatic rings. nih.gov Silver(I)-catalyzed formylation of aryl bromides using DMF as both the formyl source and solvent has also been reported. tandfonline.com

Reactivity and Mechanistic Investigations of 2 Ethoxy 5 Prop 2 Yn 1 Yloxy Benzaldehyde

Chemical Transformations Involving the Aldehyde Functionality

The aldehyde group is a cornerstone of organic chemistry, known for its susceptibility to nucleophilic attack and its participation in a variety of condensation, oxidation, and reduction reactions. The electronic properties of the substituted benzene (B151609) ring, including the electron-donating ethoxy and propargyloxy groups, influence the reactivity of the formyl group.

Condensation Reactions with Nucleophiles

The aldehyde functionality of 2-Ethoxy-5-(prop-2-yn-1-yloxy)benzaldehyde serves as a key electrophilic site for condensation reactions with various nucleophiles, particularly active methylene (B1212753) compounds and phosphorus ylides. These reactions are fundamental for carbon-carbon bond formation.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile (B47326), diethyl malonate), typically catalyzed by a weak base like piperidine (B6355638) or an amine salt. researchgate.net The reaction proceeds through a nucleophilic addition to the carbonyl carbon, followed by dehydration to yield a new α,β-unsaturated product. For instance, the reaction of a substituted benzaldehyde (B42025) with malononitrile under piperidine catalysis leads to the formation of a benzylidenemalononitrile (B1330407) derivative. nih.gov The selectivity and yield of these reactions can be highly dependent on the specific reaction conditions, including the catalyst and temperature. nih.gov

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. masterorganicchemistry.com It involves the reaction of the aldehyde with a phosphonium (B103445) ylide (a Wittig reagent). The mechanism is generally understood to proceed via a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then collapses in a reverse [2+2] cycloaddition to yield the alkene and a phosphine (B1218219) oxide byproduct, such as the highly stable triphenylphosphine (B44618) oxide. masterorganicchemistry.com This transformation is highly versatile, allowing for the synthesis of a wide variety of substituted alkenes.

| Reaction Type | Nucleophile/Reagent | Typical Catalyst | General Product |

|---|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Piperidine/Acetic Acid | α,β-Unsaturated Dinitrile |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | None (reagent is basic) | Alkene |

Oxidative Transformations to Carboxylic Acid Derivatives or Nitriles

The aldehyde group is in a +1 oxidation state and can be readily oxidized to a +3 state, typically forming a carboxylic acid. This is a common transformation for which numerous reagents have been developed. While specific studies on this compound are not prevalent, the reactivity is well-established for analogous benzaldehydes.

Common oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that effectively converts aldehydes to carboxylic acids.

Jones reagent (CrO₃ in acetone (B3395972)/sulfuric acid): Another powerful oxidant for this purpose.

Pinnick oxidation (Sodium chlorite, NaClO₂): This method is particularly mild and efficient, often used for substrates with sensitive functional groups that might not tolerate harsher conditions. It employs a phosphate (B84403) buffer and a chlorine scavenger like 2-methyl-2-butene.

Transformation into a nitrile can also be achieved, typically through a two-step process involving the formation of an oxime intermediate (by reaction with hydroxylamine), followed by dehydration.

Reductions at the Formyl Group

The formyl group can be selectively reduced to a primary alcohol without affecting the alkyne or ether linkages using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is the most common and convenient reagent for this purpose. masterorganicchemistry.com

The reaction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. youtube.com This nucleophilic attack breaks the C=O π-bond, forming a tetrahedral alkoxyboronate intermediate. Subsequent workup with a protic solvent (like water or ethanol) protonates the resulting alkoxide to yield the primary benzyl (B1604629) alcohol product. masterorganicchemistry.comyoutube.com This reduction is highly chemoselective for aldehydes and ketones, leaving other functional groups such as esters, amides, and, importantly, the propargyl alkyne, intact. masterorganicchemistry.comyoutube.com Studies on various substituted benzaldehydes have shown that this reduction is generally high-yielding and efficient. nih.govugm.ac.id

Reactivity of the Propargyl Ether Alkyne Moiety

The terminal alkyne of the propargyl group is a versatile functional handle, enabling a host of powerful synthetic transformations, most notably cycloaddition reactions. This functionality is key to using this compound as a linker or for the construction of heterocyclic systems.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Research

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent reaction of the terminal alkyne moiety. As a premier example of "click chemistry," this reaction is characterized by its high efficiency, mild reaction conditions, wide functional group tolerance, and high regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole product. alfa-chemistry.comorganic-chemistry.orgnih.gov

The reaction involves the coupling of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst. The active Cu(I) species can be introduced from Cu(I) salts (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. organic-chemistry.orgnih.gov The mechanism proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring, ultimately leading to the stable triazole product after protonolysis. nih.gov The reaction's rate is significantly accelerated compared to the uncatalyzed thermal Huisgen cycloaddition, and it proceeds readily without affecting the aldehyde or ether groups on the aromatic ring. alfa-chemistry.comorganic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|---|---|---|

| This compound | Organic Azide (R-N₃) | CuSO₄·5H₂O / Sodium Ascorbate | 1,4-Disubstituted 1,2,3-Triazole |

| This compound | Organic Azide (R-N₃) | CuI / DIPEA | 1,4-Disubstituted 1,2,3-Triazole |

Other Alkyne Cycloaddition Reactions (e.g., [2+2], [4+2])

Beyond the CuAAC reaction, the alkyne functionality can participate in other modes of cycloaddition, although these are often more specialized.

[2+2] Cycloaddition: This reaction involves the combination of two π-electron systems to form a four-membered ring. libretexts.org The [2+2] cycloaddition of an alkyne with an alkene can lead to the formation of a cyclobutene (B1205218) derivative. These reactions can be promoted thermally, photochemically, or, more commonly, by transition metal catalysts. rsc.orgrsc.org For instance, Lewis acid-catalyzed [2+2] cycloadditions between propargyl silyl (B83357) ethers and ynamides have been reported to produce alkylidenecyclobutenones. rsc.org

[4+2] Cycloaddition (Diels-Alder Reaction): In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. libretexts.org The alkyne moiety in this compound can act as a dienophile, reacting with a suitable diene to form a cyclohexadiene ring system. Intramolecular versions of this reaction are also possible if a diene is present elsewhere in the molecule. nih.govacs.org

[2+2+2] Cycloaddition: This powerful reaction, often catalyzed by transition metals like rhodium, cobalt, or ruthenium, combines three alkyne units to form a substituted benzene ring. nih.govrsc.org While intermolecular versions involving three different alkynes can be challenging, this strategy is highly effective for synthesizing complex aromatic systems.

Hydration, Halogenation, and Hydroamination Studies

The presence of a terminal alkyne in the propargyl group and the activated aromatic ring suggests susceptibility to various addition and substitution reactions.

Hydration: The hydration of the terminal alkyne in this compound would be expected to follow Markovnikov's rule, yielding a methyl ketone upon tautomerization of the initially formed enol. This reaction is typically catalyzed by mercury salts or, more recently, by gold or other transition metal catalysts. For related propargyl esters, gold(I) complexes have been shown to be effective catalysts for hydration. The reaction conditions, such as the choice of catalyst and solvent, can significantly influence the reaction rate.

Halogenation: The terminal alkyne can undergo electrophilic addition with halogens (Cl₂, Br₂, I₂). This reaction would proceed through a halonium ion intermediate to give the corresponding dihaloalkene. Furthermore, the aromatic ring, being activated by two alkoxy groups, is susceptible to electrophilic halogenation. The directing effects of the ethoxy and propargyloxy groups would favor substitution at the positions ortho and para to them.

Hydroamination: The addition of an N-H bond across the alkyne (hydroamination) can be catalyzed by various transition metals, such as gold, iron, or ruthenium. This reaction would lead to the formation of an enamine or an imine, depending on the reaction conditions and the nature of the amine used. Gold-catalyzed hydroamination of propargylic alcohols has been reported to yield 3-hydroxyimines with high regioselectivity.

A summary of the expected products from these reactions is presented in the table below.

| Reaction | Reagent/Catalyst | Expected Major Product |

| Hydration | H₂O, H⁺/Hg²⁺ or Au(I) | 2-Ethoxy-5-(2-oxopropyloxy)benzaldehyde |

| Halogenation (Alkyne) | X₂ (X = Cl, Br, I) | 2-Ethoxy-5-(2,3-dihaloprop-2-en-1-yloxy)benzaldehyde |

| Halogenation (Aromatic) | X₂, Lewis Acid | Halogenated aromatic ring |

| Hydroamination | R-NH₂, Metal Catalyst | 2-Ethoxy-5-((2-(alkylamino)prop-1-en-1-yl)oxy)benzaldehyde or corresponding imine |

Intramolecular Alkyne-Carbonyl Metathesis for Chromene Derivatives

A significant and well-documented reaction pathway for molecules possessing both an ortho-alkynyl ether and a benzaldehyde functionality is the intramolecular alkyne-carbonyl metathesis. This reaction provides a direct route to the synthesis of chromene derivatives, which are important structural motifs in many biologically active compounds.

The acid-catalyzed reaction of this compound is expected to proceed via an intramolecular attack of the alkyne on the protonated aldehyde. This cyclization event, followed by rearrangement, leads to the formation of a 2H-chromene skeleton. Various catalysts, including iron(III) chloride and silica (B1680970) sulfuric acid, have been employed for similar transformations, often under mild conditions. bloomtechz.com The substitution pattern on the resulting chromene can be influenced by the specific reaction conditions and the nature of the substituents on the starting material.

The general transformation is depicted below:

Scheme 1: Intramolecular Alkyne-Carbonyl Metathesis Starting Material: this compound Conditions: Acid catalyst (e.g., FeCl₃, SiO₂-OSO₃H) Product: 6-Ethoxy-2H-chromene derivative

The yields for such cyclizations are generally reported to be good to excellent for analogous substrates. bloomtechz.com

Investigations into Aromatic Ring Functionalization and Electrophilic/Nucleophilic Aromatic Substitutions

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating alkoxy groups (ethoxy and propargyloxy).

Electrophilic Aromatic Substitution: The ethoxy and propargyloxy groups are ortho, para-directing. The aldehyde group, being a meta-director and a deactivator, will influence the position of substitution. In compounds like 2,5-dimethoxybenzaldehyde, halogenation preferentially occurs at the position para to the aldehyde group. bloomtechz.com Therefore, for the title compound, electrophilic attack is most likely to occur at the position para to the ethoxy group and ortho to the propargyloxy group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The activating nature of the alkoxy groups suggests that these reactions would proceed under relatively mild conditions.

| Reaction | Reagent | Expected Major Product Position |

| Nitration | HNO₃, H₂SO₄ | Substitution at C4 |

| Halogenation | X₂, Lewis Acid | Substitution at C4 |

| Sulfonation | SO₃, H₂SO₄ | Substitution at C4 |

| Friedel-Crafts Alkylation | R-X, AlCl₃ | Substitution at C4 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at C4 |

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the benzene ring of this compound is generally unfavorable. Such reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) to activate the ring towards nucleophilic attack, which are absent in this molecule. chemistrysteps.com Furthermore, there is no good leaving group on the aromatic ring to be displaced by a nucleophile.

Detailed Mechanistic Studies of Key Transformation Pathways

While specific mechanistic studies for this compound are not available, the mechanism for the key intramolecular alkyne-carbonyl metathesis to form chromenes can be proposed based on established pathways for similar substrates.

The reaction is believed to be initiated by the activation of the alkyne by a Lewis or Brønsted acid catalyst. researchgate.net In the case of an acid catalyst, the carbonyl oxygen of the aldehyde is protonated, increasing its electrophilicity. This is followed by an intramolecular nucleophilic attack of the π-electrons of the alkyne onto the activated carbonyl carbon. This cyclization can proceed through a 6-endo-dig pathway, which is kinetically favored in many similar systems, leading to the formation of a vinyl cation intermediate. rsc.org Subsequent rearrangement and deprotonation then yield the final 2H-chromene product.

Computational studies on the intramolecular hydroarylation of phenyl propargyl ether catalyzed by indium have shown that the reaction proceeds through initial π-coordination of the propargyl moiety to the catalyst, triggering the nucleophilic attack of the phenyl ring. rsc.org A similar coordination of the alkyne to a Lewis acid catalyst can be envisioned for the intramolecular alkyne-carbonyl metathesis of the title compound.

The proposed mechanism involves the following key steps:

Activation of the Aldehyde: The carbonyl oxygen is protonated by an acid catalyst, or coordinates to a Lewis acid, increasing the electrophilicity of the carbonyl carbon.

Intramolecular Nucleophilic Attack: The alkyne attacks the activated carbonyl carbon in a 6-endo-dig cyclization.

Formation of a Vinyl Cation: A six-membered ring containing a vinyl cation is formed.

Rearrangement and Deprotonation: A 1,2-hydride shift or other rearrangement, followed by loss of a proton, leads to the formation of the aromatic chromene ring system.

Further detailed mechanistic investigations, potentially involving kinetic isotope effect studies and computational modeling, would be necessary to fully elucidate the specific reaction pathway for this compound. digitellinc.com

2 Ethoxy 5 Prop 2 Yn 1 Yloxy Benzaldehyde As a Versatile Synthon in Complex Molecule Synthesis

Precursor in Heterocyclic Compound Synthesis

The aldehyde functionality of 2-ethoxy-5-(prop-2-yn-1-yloxy)benzaldehyde makes it an ideal precursor for the synthesis of various heterocyclic compounds through multicomponent reactions and condensation cyclizations.

The Hantzsch dihydropyridine (B1217469) synthesis is a classic multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine core. beilstein-journals.orgnih.gov This framework is a cornerstone of many pharmaceutical compounds. By employing this compound as the aldehyde component, a propargyl ether moiety can be readily installed at the 4-position of the resulting dihydropyridine ring. This alkyne group can then serve as a reactive handle for subsequent post-functionalization, for instance, via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to attach other molecules of interest.

The reaction typically proceeds by condensing the aldehyde with the other components, often under acidic or basic catalysis, to yield the target 1,4-dihydropyridine (B1200194) derivative. nih.gov While the classical Hantzsch reaction yields 1,4-dihydropyridines, specific conditions can favor the formation of the 1,2-dihydropyridine regioisomer. beilstein-journals.org

Table 1: Illustrative Hantzsch Synthesis of a Dihydropyridine Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

|---|

The aldehyde group is also pivotal in the construction of fused heterocyclic systems. For instance, in the Friedländer annulation for quinoline (B57606) synthesis, an o-aminoaryl aldehyde or ketone reacts with a compound containing an active methylene (B1212753) group. While the title compound is not an o-aminoaryl aldehyde, its aldehyde functionality is key in related strategies. For example, it can participate in Skraup or Doebner-von Miller reactions under harsh conditions or, more commonly, in modern variations that build the quinoline ring system through different bond formations where the aldehyde is a key electrophile.

Similarly, the synthesis of benzimidazoles can be readily achieved by the condensation of an o-phenylenediamine (B120857) with an aldehyde. researchgate.net In this reaction, this compound would react with an o-phenylenediamine, typically under oxidative conditions or with an acid catalyst, to form the corresponding 2-substituted benzimidazole. The resulting product incorporates the functionalized phenyl ring, retaining the valuable propargyl group for further synthetic diversification.

Table 2: Proposed Synthesis of a Fused Benzimidazole Derivative

| Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|

Building Block for Macrocyclic and Supramolecular Architectures

The dual functionality of the aldehyde and alkyne groups makes this compound an excellent candidate for constructing larger, more complex molecular systems like macrocycles and supramolecular polymers.

Supramolecular polymer networks are formed through reversible, non-covalent bonds, which can include hydrogen bonding, metal-ligand coordination, and host-guest interactions. nih.govnih.gov The structure of this compound can be leveraged in several ways to form such networks.

Reversible Covalent Bonds: The aldehyde can react with hydrazides or amines to form hydrazone or imine linkages. When multifunctional precursors are used (e.g., a trishydrazide), this leads to the formation of a cross-linked network. The reversibility of these bonds can impart self-healing and stimuli-responsive properties to the resulting material. acs.org

π–π Stacking and Hydrogen Bonding: The aromatic ring and the alkyne's π-system can engage in stacking interactions, while the oxygen atoms can act as hydrogen bond acceptors. nih.govresearchgate.net In the solid state, related molecules like 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209) form ladder-like structures through a combination of π–π stacking and C-H···O hydrogen bonds. researchgate.net

Metal-Organic Frameworks (MOFs): The alkyne can be used in click reactions to attach the molecule to ligands, which then coordinate with metal ions to form highly ordered, porous materials.

Table 3: Potential Non-Covalent Interactions for Supramolecular Assembly

| Functional Group | Potential Interaction | Interacting Partner | Resulting Structure |

|---|---|---|---|

| Aldehyde | Imine/Hydrazone formation (Reversible covalent bond) | Amines, Hydrazides | Covalent Organic Frameworks, Gels |

| Aromatic Ring | π–π Stacking | Other aromatic systems | Ordered solid-state packing, Polymer networks |

| Alkyne | C-H···π interaction, Halogen bonding | Aromatic rings, Halogen bond donors | 1D or 2D Supramolecular Polymers |

Low-molecular-weight hydrogelators are molecules that can self-assemble in water to form a fibrous network, entrapping the solvent and creating a gel. The design of these gelators often relies on a balance of hydrophilic and hydrophobic groups and specific intermolecular interactions like hydrogen bonding. acs.org

This compound can be used as a key component in a multi-step or in situ formation of a hydrogelator. For example, its reaction with a water-soluble, multifunctional hydrazide (such as cyclohexane-1,3,5-tricarbohydrazide) can lead to the in situ formation of a trishydrazone molecule. acs.org This newly formed, larger molecule may possess the appropriate amphiphilicity and shape to self-assemble into nanofibers, leading to hydrogelation. The propargyl group remains available within the gel network for further functionalization, allowing for the creation of "smart" gels that can react with external stimuli.

Applications in Polymer Chemistry and Advanced Materials Precursors

Monomeric Utility in Polymerization Reactions via Alkyne Click Chemistry

No research was found that describes the use of 2-Ethoxy-5-(prop-2-yn-1-yloxy)benzaldehyde as a monomer in polymerization reactions, including those employing alkyne click chemistry. While the terminal alkyne functionality is suitable for such reactions, there are no documented instances of this specific compound being polymerized with azide-functionalized comonomers to form polytriazoles or other polymers via click chemistry.

Design and Synthesis of Functional Polymers from this compound

Consistent with the lack of information on its monomeric utility, there are no available studies on the design and synthesis of functional polymers derived directly from this compound. Research in this area typically involves the polymerization of functional monomers to create polymers with specific chemical, physical, or biological properties. The absence of such research for this compound means there are no data on the properties or potential applications of polymers that would incorporate this specific structural unit.

Cross-linking Agent and Network Formation Methodologies in Polymer Science

The bifunctional nature of this compound, containing both an aldehyde and an alkyne group, suggests its potential as a cross-linking agent. The alkyne could react with azide-functionalized polymer chains, while the aldehyde could form cross-links through reactions with other functional groups like amines or hydroxyls. However, no studies have been published that demonstrate or investigate its efficacy or application as a cross-linking agent in polymer science.

Incorporation into Polymer Backbones for Post-Polymerization Functionalization

The incorporation of monomers with pendant functional groups is a common strategy for creating polymers that can be modified after polymerization. The propargyl ether group of this compound would be an ideal handle for post-polymerization modification via click chemistry. This would allow for the attachment of a wide variety of molecules to the polymer chain, thereby tailoring its properties. Despite this potential, there is no research documenting the incorporation of this specific benzaldehyde (B42025) derivative into a polymer backbone for subsequent functionalization.

Theoretical and Computational Studies on 2 Ethoxy 5 Prop 2 Yn 1 Yloxy Benzaldehyde and Its Derivatives

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding this behavior.

For aromatic systems like 2-Ethoxy-5-(prop-2-yn-1-yloxy)benzaldehyde, the HOMO is typically a π-orbital distributed across the benzene (B151609) ring and the electron-donating ether oxygen atoms. The LUMO is generally a π*-orbital, also delocalized over the aromatic system but with significant contributions from the electron-withdrawing benzaldehyde (B42025) group. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

In substituted benzaldehydes, the nature and position of the substituents significantly influence the orbital energies. The ethoxy and propargyloxy groups, both containing oxygen atoms with lone pairs, act as electron-donating groups that raise the energy of the HOMO. The aldehyde group, being electron-withdrawing, tends to lower the energy of the LUMO. Computational studies on structurally related compounds like 3-Ethoxy-4-hydroxy benzaldehyde and 4-Ethoxy-3-methoxy benzaldehyde confirm these general trends. tandfonline.comrasayanjournal.co.in The delocalization of electron density and intramolecular charge transfer are key features revealed by Natural Bond Orbital (NBO) analysis in these systems. tandfonline.comrasayanjournal.co.in

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this molecule, the MEP would show negative potential (red/yellow regions) concentrated around the electronegative oxygen atoms of the carbonyl, ethoxy, and ether groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be located around the hydrogen atoms, particularly the aldehydic proton. mdpi.com

| Parameter | Description | Representative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.0 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -1.5 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO); indicates chemical reactivity and kinetic stability. | 4.0 to 5.0 eV |

Note: The values in this interactive table are representative, derived from DFT calculations on analogous substituted benzaldehydes, and serve as estimations for this compound.

Conformational Landscape and Energetic Profiling

Computational studies on similar molecules, such as 2-methoxybenzaldehyde (B41997) and 4-ethoxybenzaldehyde, show that the heavy-atom skeleton tends to be planar to maximize π-conjugation between the benzene ring, the aldehyde, and the ether oxygen atoms. nih.gov The most stable conformer typically features the C=O bond of the aldehyde group oriented anti to the adjacent C-C bond of the ring. For the ethoxy and propargyloxy groups, the lowest energy conformations are those that minimize steric hindrance while allowing for favorable electronic interactions. researchgate.net

The conformational landscape can be explored by systematically rotating key dihedral angles and calculating the relative energy of each resulting structure. This generates a potential energy surface (PES) where minima correspond to stable conformers and saddle points represent the transition states between them. For the ethoxy group, a staggered conformation is generally preferred. The propargyloxy group's orientation will also be governed by steric interactions with the adjacent ethoxy group and the rest of the molecule. X-ray crystallographic studies of a similar isomer, 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209), confirm a nearly planar molecular structure, suggesting that this is a low-energy arrangement. nih.govresearchgate.net

| Dihedral Angle | Description | Expected Low-Energy Conformation |

| C(ring)-C(ring)-C=O | Orientation of the aldehyde group relative to the ring. | ~180° (anti-planar) |

| C(ring)-C(ring)-O-C(ethoxy) | Orientation of the ethoxy group relative to the ring. | ~0° or ~180° (planar) to maximize conjugation. |

| C(ring)-O-C-C(ethoxy) | Rotation of the ethyl group. | Staggered conformation (~60°, 180°, 300°). |

| C(ring)-C(ring)-O-C(propargyl) | Orientation of the propargyloxy group relative to the ring. | Planar or near-planar to minimize steric clash. |

This interactive table outlines the key rotational degrees of freedom and their likely stable orientations based on studies of related aromatic ethers.

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling is invaluable for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. The propargyl (prop-2-yn-1-yl) group in this compound is a versatile functional group capable of participating in various reactions, including cycloadditions, rearrangements, and metal-catalyzed couplings. masterorganicchemistry.comnih.gov

A relevant example is the dearomative Claisen-type rearrangement, which has been computationally designed and studied for benzyl (B1604629) alkynyl ether systems. acs.orgacs.org In such a reaction, the aromatic ether would undergo a nih.govnih.gov-sigmatropic rearrangement, breaking the aromaticity of the benzene ring to form a new C-C bond and a quaternary carbon center. DFT calculations can be used to model the entire reaction coordinate from reactant to product. This involves locating the geometry of the transition state (TS)—the highest energy point along the pathway—and calculating the activation energy (ΔG‡), which determines the reaction rate. acs.org

For a hypothetical Claisen rearrangement of a related benzyl alkynyl ether, computational analysis revealed that the activation barrier is sensitive to the substituents on the alkyne. acs.org The calculations can predict whether a reaction is feasible under thermal conditions and how Lewis acids might catalyze the process by lowering the transition state energy. acs.org NBO analysis of the transition state can further reveal crucial orbital interactions that stabilize the TS and facilitate the reaction. acs.org

| Reaction Step | Species | Relative Free Energy (ΔG) | Description |

| 1 | Reactant (Aromatic Ether) | 0.0 kcal/mol | Starting material, stable conformer. |

| 2 | Transition State (TS) | +25 to +30 kcal/mol | The energetic barrier for the nih.govnih.gov-sigmatropic rearrangement. Its structure would show partial bond formation and breaking. |

| 3 | Intermediate (Dienone) | -3 to -5 kcal/mol | The dearomatized product of the rearrangement, thermodynamically favored over the reactant. |

This interactive table presents representative energy values for a computationally modeled dearomative Claisen rearrangement of a benzyl alkynyl ether, illustrating the type of data obtained from reaction pathway modeling. acs.orgacs.org

Quantum Mechanical Calculations of Reactivity Descriptors

Key descriptors include:

Chemical Potential (μ): Represents the "escaping tendency" of an electron from the system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η ≈ (ELUMO - EHOMO).

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

For this compound, these descriptors would indicate a molecule of moderate reactivity. The large HOMO-LUMO gap suggests significant chemical hardness. mdpi.com The presence of the aldehyde group contributes to its electrophilic character, while the electron-rich aromatic ring provides nucleophilic sites. These calculations are useful for comparing the reactivity of a series of derivatives and predicting how structural modifications will influence their chemical behavior. researchgate.net

| Descriptor | Formula | Representative Value | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.9 eV | Measures electron escaping tendency; indicates overall electrophilic/nucleophilic character. |

| Chemical Hardness (η) | (ELUMO - EHOMO) | 4.5 eV | Resistance to charge transfer; molecules with higher hardness are less reactive. |

| Global Electrophilicity (ω) | μ² / (2η) | 1.68 eV | Capacity to accept electrons; a measure of electrophilic nature. |

Note: The values in this interactive table are calculated from the representative HOMO/LUMO energies listed previously and are consistent with those reported for other substituted benzaldehydes. mdpi.comhakon-art.com

Molecular Docking and Simulation Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger macromolecular receptor. While often used in drug discovery, docking studies are fundamentally about exploring and characterizing intermolecular interactions in an academic research context. researchgate.net

For a molecule like this compound, docking simulations would focus on how its distinct functional groups engage in non-covalent interactions with a hypothetical binding site. nih.gov These interactions are the primary forces governing molecular recognition.

Hydrogen Bonding: The oxygen atom of the aldehyde's carbonyl group is a strong hydrogen bond acceptor. The terminal alkyne C-H can also act as a weak hydrogen bond donor. nih.gov

π-π Stacking: The electron-rich benzene ring can engage in π-π stacking interactions with other aromatic residues (e.g., phenylalanine, tyrosine) in a receptor. mdpi.com

Hydrophobic Interactions: The ethoxy group and the methylene (B1212753) bridge of the propargyloxy group provide hydrophobic character, favoring interactions with nonpolar regions of a binding site. nih.gov

C-H···O Interactions: Weak hydrogen bonds involving the C-H bonds of the aromatic ring or alkyl chains and an oxygen acceptor are also significant in determining the final geometry. nih.gov

Docking algorithms systematically sample different poses (positions and orientations) of the ligand within the binding site and use a scoring function to rank them based on the favorability of these intermolecular contacts. mdpi.com The results provide a detailed, atom-level picture of how the molecule interacts with its environment, which is crucial for understanding the principles of supramolecular assembly. nih.gov

Future Research Directions and Emerging Paradigms for 2 Ethoxy 5 Prop 2 Yn 1 Yloxy Benzaldehyde

Integration into Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green and sustainable chemistry are increasingly pivotal in modern synthetic planning. The integration of 2-Ethoxy-5-(prop-2-yn-1-yloxy)benzaldehyde into flow chemistry setups presents a significant opportunity to develop more efficient, safer, and environmentally benign synthetic processes. researchgate.netrsc.org Flow chemistry, characterized by the use of continuous-flow reactors, offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and minimized waste generation. researchgate.netacs.org

The synthesis of benzaldehyde (B42025) derivatives has been shown to benefit from flow chemistry approaches. For instance, multistep flow synthesis has been successfully employed for the production of complex drug targets starting from benzaldehyde precursors. beilstein-journals.org The inherent safety advantages of flow reactors, particularly in handling reactive intermediates and exothermic reactions, make them ideal for transformations involving the aldehyde and alkyne functionalities of this compound. Future research could focus on developing continuous-flow processes for the synthesis and subsequent transformations of this compound, potentially leading to scalable and automated production of valuable downstream products. rsc.org

| Parameter | Batch Chemistry | Flow Chemistry | Sustainability Advantage of Flow Chemistry |

| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and mixing. | Improved yield and selectivity, reducing byproducts. researchgate.net |

| Safety | Handling of hazardous reagents and intermediates in large volumes. | Small reaction volumes at any given time, better heat dissipation. | Reduced risk of thermal runaways and safer handling of reactive species. acs.org |

| Scalability | Often requires re-optimization of reaction conditions. | Readily scalable by numbering-up or extending operation time. | Faster transition from laboratory to industrial scale. |

| Efficiency | May involve multiple manual workup and isolation steps. | Potential for in-line purification and multi-step telescoped synthesis. | Reduced solvent usage and waste generation. beilstein-journals.org |

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis have emerged as powerful tools for driving chemical transformations under mild and sustainable conditions. The aldehyde and alkyne groups of this compound are both amenable to a variety of photocatalytic and electrocatalytic reactions, opening up new synthetic pathways.

Photocatalysis: Aromatic aldehydes, including benzaldehyde derivatives, can act as photoinitiators in various chemical transformations. beilstein-journals.org The selective photocatalytic oxidation of benzyl (B1604629) alcohol to benzaldehyde is a well-established model reaction, and similar principles could be applied to explore transformations of the subject compound. researchgate.netchemrxiv.org Future research could investigate the use of this compound as either a substrate or a photocatalyst in reactions such as C-H functionalization, cycloadditions, or redox-neutral transformations, driven by visible light.

Electrocatalysis: The electrocatalytic conversion of benzaldehyde derivatives offers a green alternative to traditional chemical methods for both oxidation and reduction reactions. tesisenred.net For example, the electrocatalytic oxidation of benzaldehyde to benzoic acid and the electroreductive coupling to form hydrobenzoin (B188758) have been demonstrated. rsc.orgmdpi.comista.ac.at The aldehyde group of this compound could be selectively oxidized to a carboxylic acid or reduced to an alcohol using electrocatalytic methods. mdpi.combohrium.com Furthermore, the terminal alkyne provides a handle for electrocatalytic coupling reactions. The development of efficient and selective electrocatalysts for these transformations would be a key area of investigation.

| Transformation | Reagents/Conditions | Potential Product |

| Photocatalytic Oxidation | Visible light, photocatalyst, O2 | 2-Ethoxy-5-(prop-2-yn-1-yloxy)benzoic acid |

| Photocatalytic Cycloaddition | Visible light, photocatalyst, alkene | Cyclobutane derivatives |

| Electrocatalytic Reduction | Cathodic potential, proton source | [2-Ethoxy-5-(prop-2-yn-1-yloxy)phenyl]methanol |

| Electrocatalytic C-C Coupling | Anodic/Cathodic potential | Dimerized or coupled products via aldehyde or alkyne |

Development of Novel Derivatization Strategies for Enhanced Functionality

The presence of both an aldehyde and a terminal alkyne in this compound offers a rich platform for the development of novel derivatization strategies to create molecules with enhanced functionality. These two reactive handles can be addressed sequentially or in a single pot, allowing for the construction of complex molecular architectures.

The aldehyde group can undergo a wide range of classical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes. wikipedia.org These reactions can be used to introduce nitrogen-containing moieties or to extend the carbon skeleton. The terminal alkyne is a versatile functional group for reactions such as Sonogashira coupling, click chemistry (copper-catalyzed azide-alkyne cycloaddition), and C-H functionalization. rsc.orgrsc.org

Future research should focus on exploring the orthogonal reactivity of the aldehyde and alkyne groups to synthesize bifunctional molecules. For example, the alkyne could be used as a "click" handle for attachment to biomolecules or surfaces, while the aldehyde is converted into another functional group for further specific interactions. beilstein-journals.org The development of one-pot, multi-component reactions involving this compound could lead to the rapid generation of diverse chemical libraries. nih.gov

| Reaction Type | Functional Group | Potential Reagents | Resulting Moiety |

| Reductive Amination | Aldehyde | Amine, reducing agent | Secondary or tertiary amine |

| Wittig Reaction | Aldehyde | Phosphonium (B103445) ylide | Alkene |

| Sonogashira Coupling | Alkyne | Aryl halide, Pd/Cu catalyst | Internal alkyne |

| CuAAC (Click Chemistry) | Alkyne | Azide (B81097), Cu(I) catalyst | 1,2,3-Triazole |

Interdisciplinary Research Opportunities in Chemical Sciences

The unique combination of functional groups in this compound makes it a highly attractive molecule for interdisciplinary research, bridging synthetic organic chemistry with materials science, medicinal chemistry, and chemical biology.

Materials Science: The terminal alkyne can be utilized for the synthesis of functional polymers through polymerization reactions or for the modification of material surfaces. The resulting materials could possess interesting photophysical or electronic properties, finding applications in organic electronics or sensor technology.

Medicinal Chemistry: Benzaldehyde derivatives are known to exhibit a range of biological activities. nih.govacs.org The structural scaffold of this compound can serve as a starting point for the synthesis of novel bioactive compounds. The alkyne group provides a convenient point for the introduction of various substituents to explore structure-activity relationships.

Chemical Biology: The concept of late-stage functionalization is crucial in chemical biology for the development of chemical probes to study biological systems. acs.org this compound can be used to synthesize bifunctional probes where the alkyne serves as a reporter tag (e.g., for attachment of a fluorophore or biotin) and the rest of the molecule acts as a recognition element for a biological target. hilarispublisher.com This approach could enable the identification and visualization of biomolecules in living systems.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Ethoxy-5-(prop-2-yn-1-yloxy)benzaldehyde?

The synthesis typically involves nucleophilic substitution reactions. For example, substituting a hydroxyl group on the benzaldehyde core with a propargyl ether moiety under alkaline conditions (e.g., potassium carbonate in dimethylformamide) at elevated temperatures . Key considerations include controlling reaction time to minimize side products like over-alkylation and optimizing solvent polarity to enhance yield. Characterization via -NMR should confirm the presence of the ethoxy (-OCHCH) and propargyl (-OCHC≡CH) groups, with typical peaks at δ 1.3–1.5 ppm (ethoxy CH) and δ 4.7–4.9 ppm (propargyl CH) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

- NMR : Discrepancies in peak splitting (e.g., propargyl CH signals) may arise from solvent effects or dynamic processes. Use deuterated solvents like DMSO-d to stabilize conformers .

- FT-IR : Confirm the aldehyde carbonyl stretch (~1700 cm) and propargyl C≡C stretch (~2100 cm). Overlapping peaks with ethoxy groups can be deconvoluted using Gaussian fitting .

- Mass Spectrometry : High-resolution MS (HRMS) resolves ambiguities in molecular ion fragmentation patterns, particularly for propargyl-related cleavages .

Q. How does the propargyl ether moiety influence reactivity in further derivatization?

The propargyl group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer synthesis. However, its electron-withdrawing nature may reduce electrophilicity at the aldehyde group. To mitigate this, use Lewis acids like BF·EtO to activate the aldehyde for condensation reactions .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in cross-coupling reactions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of the ethoxy and propargyloxy substituents. For Suzuki-Miyaura couplings, the boron atom in aryl boronic esters (e.g., derivatives from ) interacts with the aldehyde’s π-system, directing cross-coupling to the ortho position. Solvent parameters (e.g., dielectric constant) are included in simulations to refine transition-state energies .

Q. What strategies resolve contradictions in crystallographic data refinement for derivatives of this compound?

Use the SHELX suite for structure solution and refinement:

- SHELXD : Resolve phase problems via dual-space methods for twinned crystals.

- SHELXL : Apply restraints for disordered propargyl or ethoxy groups. Validate thermal ellipsoid anisotropy using WinGX/ORTEP to avoid over-interpretation of weak electron density .

- For high-resolution data (<1.0 Å), multipolar refinement improves accuracy in charge density analysis .

Q. How does steric hindrance from the propargyl group affect enzymatic inhibition studies?

In enzyme assays (e.g., cytochrome P450 inhibition), the propargyl group’s rigidity may reduce binding affinity compared to flexible alkoxy chains. Use molecular docking (AutoDock Vina) to compare binding poses with/without propargyl substitution. Kinetic studies (e.g., Lineweaver-Burk plots) differentiate competitive vs. non-competitive inhibition mechanisms .

Q. What are the challenges in synthesizing and characterizing boronate derivatives of this compound for bioimaging?

Synthesizing 5-boronate analogs requires protecting the aldehyde group (e.g., acetal formation) before Miyaura borylation. Characterization challenges include:

- -NMR to confirm boronate formation (δ 10–30 ppm for sp-hybridized boron).

- Avoiding hydrolysis during purification by using anhydrous solvents (e.g., THF) and low-temperature flash chromatography .

Methodological Notes

- Contradiction Management : When NMR and HRMS data conflict (e.g., unexpected molecular ion adducts), repeat analyses with alternative ionization methods (ESI vs. APCI) and cross-validate with X-ray crystallography .

- Safety Protocols : Despite low acute toxicity (), handle propargyl ethers under inert atmospheres to prevent peroxide formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.